4-Aminocinnamic acid hydrochloride chemical properties
4-Aminocinnamic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Aminocinnamic Acid Hydrochloride
Introduction and Strategic Importance
4-Aminocinnamic acid hydrochloride is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] As a derivative of cinnamic acid, it possesses a unique trifecta of functional groups: a primary aromatic amine, a carboxylic acid, and an alkene. This structural arrangement makes it a molecule of significant interest to researchers in medicinal chemistry, materials science, and drug development. The hydrochloride salt form enhances its stability and aqueous solubility compared to its free base, p-aminocinnamic acid, facilitating its use in various synthetic and analytical protocols.[2][3]
This guide provides a comprehensive overview of the core chemical properties of 4-aminocinnamic acid hydrochloride, offering field-proven insights for its effective application in research and development. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, and established analytical methodologies, providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical and Structural Properties
The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These parameters dictate storage conditions, solvent selection, and appropriate analytical techniques.
Core Identifiers and Structural Data
The compound is systematically known as (E)-3-(4-aminophenyl)prop-2-enoic acid hydrochloride.[2] The "(E)" designation specifies the trans configuration of the double bond, which is the predominantly available isomer.[2]
Caption: 2D structure of 4-Aminocinnamic acid hydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-aminocinnamic acid hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 54057-95-3 | [4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2][4] |
| Molecular Weight | 199.63 g/mol | [2][4] |
| Appearance | Powder, light yellow to off-white | [6][7][8] |
| Melting Point | 265-270 °C (with decomposition) | [5][6][9] |
| Storage | Room Temperature, sealed in dry conditions | [5][7] |
Note: The free base, p-aminocinnamic acid (CAS 2393-18-2), has a lower melting point of approximately 170 °C.[1][10]
Solubility Profile
While specific quantitative solubility data for the hydrochloride salt is not extensively published, its ionic nature as a salt suggests higher solubility in polar solvents like water compared to its free base, which is only sparingly soluble in water.[3] For practical applications, dissolution may be aided by gentle heating or sonication. For organic solvents, the free base is slightly soluble in methanol and has low solubility in DMSO.[4][11] When preparing stock solutions, a common laboratory practice for similar compounds is to first dissolve the material in a minimal amount of a polar organic solvent like DMSO before diluting with an aqueous buffer.[12]
Stability and Storage
4-Aminocinnamic acid hydrochloride is chemically stable under standard ambient conditions (room temperature).[13] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry environment to prevent hydrolysis and degradation.[5][7]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for identity confirmation and purity assessment. The structure of 4-aminocinnamic acid hydrochloride gives rise to a distinct spectroscopic fingerprint.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the vinylic protons of the alkene chain (typically as doublets with a large coupling constant confirming the trans-stereochemistry), and a broad signal for the ammonium protons.[2][14]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the alkene carbons, and the carbonyl carbon of the carboxylic acid.[2][15] The specific chemical shifts provide a reliable map of the carbon skeleton.
-
Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
Synthesis and Reactivity
General Synthetic Approach
Cinnamic acids and their derivatives are commonly synthesized via the Knoevenagel condensation or the Perkin reaction. A typical laboratory-scale synthesis involves the reaction of 4-aminobenzaldehyde with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine.[17] The resulting free base, p-aminocinnamic acid, is then treated with hydrochloric acid to precipitate the hydrochloride salt.
Caption: Simplified workflow for the synthesis of 4-aminocinnamic acid HCl.
Reactivity Profile
The reactivity of 4-aminocinnamic acid hydrochloride is governed by its three primary functional groups:
-
Carboxylic Acid : This group can undergo esterification with alcohols under acidic conditions or be converted to an acyl chloride, which can then be reacted with amines to form amides.[18][19]
-
Aromatic Amine : The amino group can be diazotized and subsequently replaced, or it can act as a nucleophile in reactions such as acylation. Its presence makes the aromatic ring susceptible to electrophilic substitution.
-
Alkene : The double bond can participate in addition reactions, such as hydrogenation to yield the corresponding propanoic acid derivative, or polymerization.
This multifunctionality is precisely why the compound is a valuable intermediate in organic synthesis, allowing for selective modification at different sites to build molecular complexity.[1][20]
Analytical Methodologies
Purity and identity are paramount in research and drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-aminocinnamic acid hydrochloride.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol is an illustrative workflow based on standard methods for analyzing similar polar aromatic compounds.[11][21] The causality for each step is explained to ensure the protocol is a self-validating system.
-
Sample Preparation :
-
Accurately weigh ~1 mg of 4-aminocinnamic acid hydrochloride.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Rationale: A precise concentration is essential for quantitative analysis. The diluent should be compatible with the mobile phase to ensure good peak shape.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Rationale: The C18 stationary phase provides hydrophobic interaction, which is ideal for retaining aromatic compounds like this one.
-
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Rationale: The acidic buffer protonates the carboxylic acid, improving retention and peak shape. A gradient is used to ensure that any impurities with different polarities are effectively separated and eluted.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV spectrophotometry at a wavelength where the compound has high absorbance (e.g., near its λmax).
-
Rationale: The cinnamic acid chromophore has strong UV absorbance, allowing for sensitive detection.
-
-
-
Data Analysis :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Caption: General workflow for HPLC purity analysis.
Applications in Research and Drug Development
The structural features of 4-aminocinnamic acid hydrochloride make it a valuable precursor in several fields:
-
Pharmaceutical Synthesis : It is a key starting material for synthesizing heterocyclic compounds and other complex molecules with potential biological activity.[1] Cinnamic acid derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and antioxidant activities.[3][18][22]
-
Materials Science : The compound is used in the production of UV-absorbing materials, leveraging the chromophore in its structure. This makes it useful in formulations for protective coatings.[1]
-
Biochemical Research : It can be used as a substrate or a molecular probe in enzymatic studies to investigate reaction kinetics and mechanisms.[1]
Safety and Handling
As a laboratory chemical, 4-aminocinnamic acid hydrochloride must be handled with appropriate precautions.
-
Hazard Identification : It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8]
-
Precautionary Measures :
-
First Aid :
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.[8][13]
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